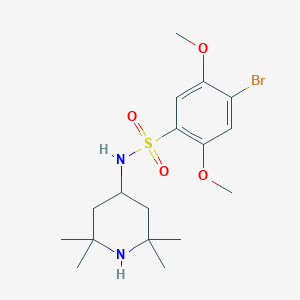
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained popularity in scientific research due to its unique properties. BDBS is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide acts as an antagonist of the TRPV1 ion channel by binding to the channel and preventing the influx of calcium ions. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide also acts as a negative allosteric modulator of the GABA(A) receptor by binding to a site on the receptor and reducing the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high potency and specificity for TRPV1 and GABA(A) receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been found to be stable in various experimental conditions. However, one limitation of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its high cost, which may limit its use in some experiments.
Direcciones Futuras
Future research on 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could focus on its potential therapeutic applications. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could also be studied for its potential use in the treatment of anxiety and other neurological disorders. Further studies could also investigate the structure-activity relationship of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide to develop more potent and selective compounds.
Métodos De Síntesis
The synthesis of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods is the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research studies, including the study of ion channels and receptors. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been found to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception. 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been used to study the function of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the brain.
Propiedades
Nombre del producto |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H27BrN2O4S |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27BrN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 |
Clave InChI |
ZKDACWCAOWYIJW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



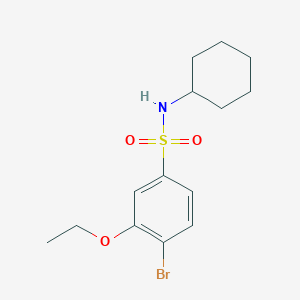





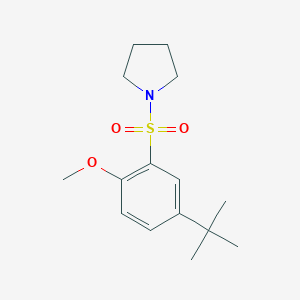
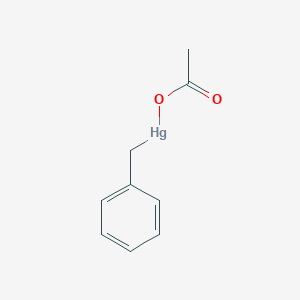
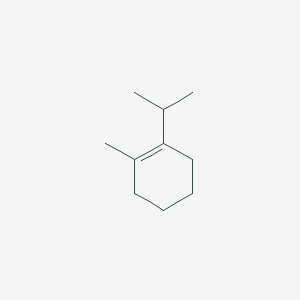
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
